3-chloro-N-(1-(1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
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Overview
Description
3-chloro-N-(1-(1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is an organic compound with a complex structure, characterized by the presence of various functional groups including a triazole ring, piperidine, benzamide, and a chlorine atom. It is of interest in pharmaceutical and chemical research due to its potential biological activities and unique reactivity.
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of 3-chloro-N-(1-(1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multi-step organic reactions, starting with the preparation of intermediates such as 3-ethylphenyl-1H-1,2,3-triazole. This intermediate is then reacted with a piperidine derivative under specific conditions to form the piperidinyl-triazole moiety. Finally, this compound is reacted with 3-chlorobenzoyl chloride to form the final product. Each step requires careful control of temperature, solvents, and reaction times to ensure high yield and purity.
Industrial production methods: : In an industrial setting, the production may be scaled up using flow chemistry techniques or batch reactors to optimize the synthesis process. The use of catalysts, automated systems, and advanced purification methods such as chromatography or crystallization can enhance efficiency and product quality.
Chemical Reactions Analysis
Types of reactions it undergoes
Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, particularly at the triazole and piperidine rings.
Substitution Reactions: : Due to the presence of the chloro group, it can participate in nucleophilic substitution reactions.
Hydrolysis: : The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of respective acids and amines.
Common reagents and conditions used in these reactions
Oxidation: : Reagents like hydrogen peroxide, potassium permanganate, or sodium dichromate.
Reduction: : Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: : Sodium hydride, lithium diisopropylamide (LDA), or other strong bases/nucleophiles.
Hydrolysis: : Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major products formed from these reactions
Oxidation: : Formation of ketones or alcohols.
Reduction: : Formation of amines or reduced triazole derivatives.
Substitution: : Formation of substituted benzamide derivatives.
Hydrolysis: : Formation of carboxylic acids and amines.
Scientific Research Applications
3-chloro-N-(1-(1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide has diverse applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: : Explored for its pharmacological properties, including potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: : Its unique structure makes it a valuable intermediate in the synthesis of specialty chemicals or active pharmaceutical ingredients (APIs).
Mechanism of Action
The specific mechanism of action of 3-chloro-N-(1-(1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide depends on its application. In biological systems, it might interact with molecular targets such as enzymes, receptors, or ion channels. The triazole ring is known to engage in binding interactions with proteins, potentially inhibiting or modifying their activity. The piperidine and benzamide moieties could enhance membrane permeability and target specificity.
Comparison with Similar Compounds
3-chloro-N-(1-(1-(3-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can be compared to other compounds with similar structures:
Similar Compounds: : 3-chloro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide, 3-chloro-N-(1-(1-(2-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide.
Uniqueness: : The presence of the 3-ethylphenyl group in the triazole ring and the specific substitution pattern distinguish it from its analogs, potentially leading to differences in reactivity and biological activity.
Properties
IUPAC Name |
3-chloro-N-[1-[1-(3-ethylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2/c1-2-16-5-3-8-20(13-16)29-15-21(26-27-29)23(31)28-11-9-19(10-12-28)25-22(30)17-6-4-7-18(24)14-17/h3-8,13-15,19H,2,9-12H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKNNAFPQVCVQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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